
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is a chemical compound with the molecular formula C24H43OPSi4 and a molecular weight of 490.91 g/mol. It is known for its unique structure, which includes two 3,5-bis(trimethylsilyl)phenyl groups attached to a phosphine oxide core. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide typically involves the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with a suitable phosphorus-containing reagent. One common method is the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with phosphorus trichloride, followed by oxidation to form the phosphine oxide . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often produced in cleanroom environments to maintain its quality and prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers, making the compound an effective ligand in catalysis. The trimethylsilyl groups provide steric protection, enhancing the stability and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-(trimethylsilyl)phenyl)phosphine: Similar in structure but with three trimethylsilyl groups attached to the phenyl rings.
Tris(3,5-bis(trifluoromethyl)phenyl)phosphine: Contains trifluoromethyl groups instead of trimethylsilyl groups, leading to different reactivity and properties.
Uniqueness
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is unique due to its combination of steric bulk from the trimethylsilyl groups and the reactivity of the phosphine oxide core. This makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
bis[3,5-bis(trimethylsilyl)phenyl]-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42OPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIVLCDVMMUPRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42OPSi4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724802 |
Source


|
| Record name | Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-98-5 |
Source


|
| Record name | Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

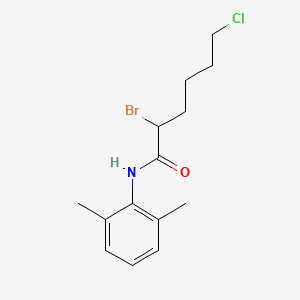
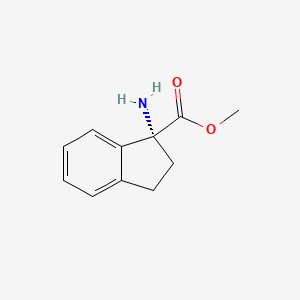
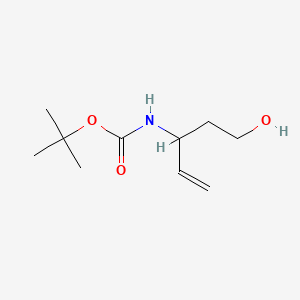
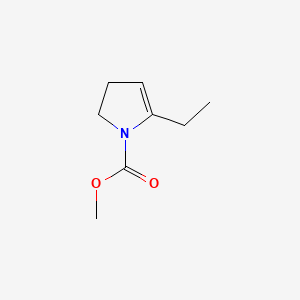
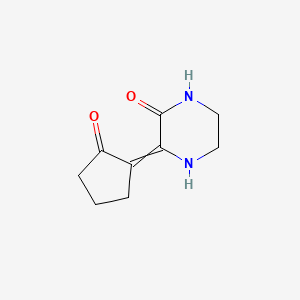
![7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL](/img/structure/B573863.png)
